molecular formula C14H14FN3O2 B2718986 6-(4-fluorobenzyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 866897-49-6

6-(4-fluorobenzyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2718986
M. Wt: 275.283
InChI Key: SWBIWTAGJSXMNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-fluorobenzyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound has been synthesized using various methods and has shown promising results in scientific research.

Scientific Research Applications

6-(4-fluorobenzyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione has shown potential applications in drug development. It has been reported to exhibit antitumor, anti-inflammatory, and antiviral activities. In addition, this compound has been shown to inhibit the activity of various enzymes, including histone deacetylases and protein kinases.

Mechanism Of Action

The mechanism of action of 6-(4-fluorobenzyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione is not fully understood. However, it has been suggested that this compound exerts its biological activity by modulating various signaling pathways in the cell. For example, it has been reported to inhibit the activity of the NF-κB pathway, which plays a key role in inflammation and cancer.

Biochemical And Physiological Effects

6-(4-fluorobenzyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione has been shown to have various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit the production of inflammatory cytokines, and reduce the activity of certain enzymes. In addition, this compound has been shown to have a favorable toxicity profile in animal studies.

Advantages And Limitations For Lab Experiments

One of the main advantages of 6-(4-fluorobenzyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione is its potential applications in drug development. This compound has shown promising results in preclinical studies and may have therapeutic benefits in various diseases. However, there are also some limitations to using this compound in lab experiments. For example, it may be difficult to synthesize this compound in large quantities, and its biological activity may be affected by factors such as pH and temperature.

Future Directions

There are several potential future directions for research on 6-(4-fluorobenzyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione. One area of interest is the development of this compound as a potential anticancer agent. Further studies are needed to determine its efficacy in various cancer types and to optimize its dosing and administration. In addition, this compound may have applications in the treatment of other diseases, such as inflammatory disorders and viral infections. Further research is also needed to elucidate the mechanism of action of this compound and to identify potential targets for drug development.
Conclusion:
In conclusion, 6-(4-fluorobenzyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione is a chemical compound that has shown promising results in scientific research. It has potential applications in drug development and has been shown to exhibit antitumor, anti-inflammatory, and antiviral activities. Further research is needed to elucidate its mechanism of action and to optimize its therapeutic potential.

Synthesis Methods

The synthesis of 6-(4-fluorobenzyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione has been reported in various scientific journals. One of the most common methods involves the reaction of 4-fluorobenzylamine with 2,4-dioxo-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidine in the presence of a suitable solvent and catalyst. The reaction proceeds under mild conditions and yields the desired product with high purity.

properties

IUPAC Name

6-[(4-fluorophenyl)methyl]-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FN3O2/c15-10-3-1-9(2-4-10)7-18-6-5-12-11(8-18)13(19)17-14(20)16-12/h1-4H,5-8H2,(H2,16,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWBIWTAGJSXMNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1NC(=O)NC2=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-fluorobenzyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.